N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of hydroxy, methoxy, and iodo functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Properties
IUPAC Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20IN3O4/c1-12-9-14(20)4-5-15(12)22-18(25)7-8-19(26)23-21-11-13-3-6-16(24)17(10-13)27-2/h3-6,9-11,24H,7-8H2,1-2H3,(H,22,25)(H,23,26)/b21-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBGVJNMCOLDMU-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-iodo-2-methylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with butanediamide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The iodo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under mild conditions to replace the iodo group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the iodo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-N-(3-methylphenyl)butanediamide
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for halogen bonding. This feature sets it apart from other similar compounds and enhances its versatility in chemical synthesis and biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
